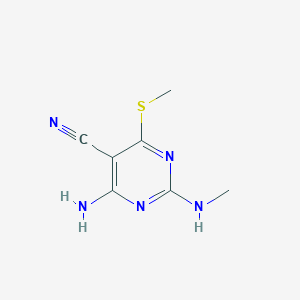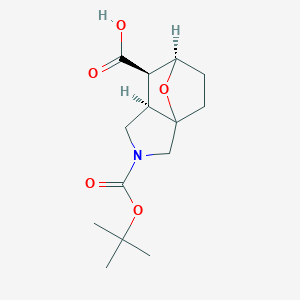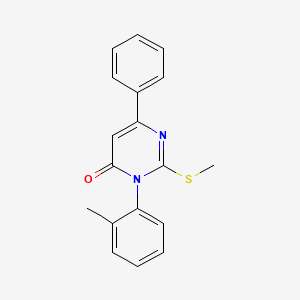![molecular formula C9H8Cl2N4 B12926575 4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline CAS No. 922711-49-7](/img/structure/B12926575.png)
4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline is a compound that features a 1,2,3-triazole ring attached to a dichloroaniline moiety. The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate, in a solvent such as water or a mixture of water and an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the triazole ring or the dichloroaniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while substitution of the chlorine atoms can produce a variety of substituted aniline derivatives .
Applications De Recherche Scientifique
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The dichloroaniline moiety can further enhance these interactions by providing additional binding sites . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: A simple triazole ring without additional substituents, used in various chemical and biological applications.
4,5-Dichloroaniline: A dichloroaniline moiety without the triazole ring, used in the synthesis of dyes and agrochemicals.
1,2,4-Triazole: An isomer of 1,2,3-triazole with different nitrogen atom positions, used in pharmaceuticals and agrochemicals.
Uniqueness
2-((1H-1,2,3-Triazol-1-yl)methyl)-4,5-dichloroaniline is unique due to the combination of the triazole ring and the dichloroaniline moiety. This combination provides a versatile scaffold for the development of new compounds with enhanced biological activity and chemical stability . The presence of both the triazole ring and the dichloroaniline moiety allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
922711-49-7 |
|---|---|
Formule moléculaire |
C9H8Cl2N4 |
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
4,5-dichloro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-3-6(9(12)4-8(7)11)5-15-2-1-13-14-15/h1-4H,5,12H2 |
Clé InChI |
PIRJTJRJKNFMJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=N1)CC2=CC(=C(C=C2N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




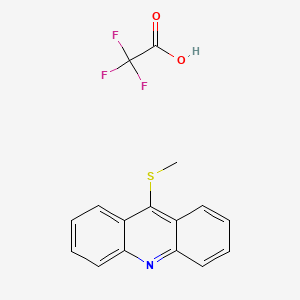
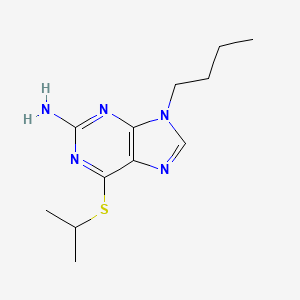
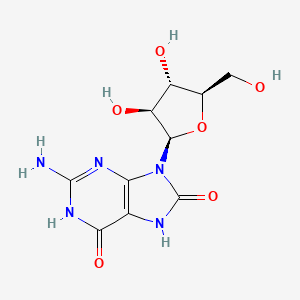

![Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12926524.png)
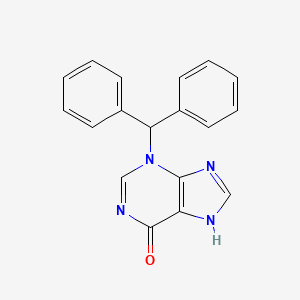
![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
